molecular formula C18H12F3NO2 B11947964 N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 622804-75-5

N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B11947964
CAS No.: 622804-75-5
M. Wt: 331.3 g/mol
InChI Key: BWXJKJFHROIYGE-UHFFFAOYSA-N
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Description

N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a chemical compound with the molecular formula C18H12F3NO2 It is known for its unique structure, which includes a furan ring substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzyme activity or interference with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
  • N-(2-bromophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
  • 5-(2-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamides

Uniqueness

N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .

Properties

CAS No.

622804-75-5

Molecular Formula

C18H12F3NO2

Molecular Weight

331.3 g/mol

IUPAC Name

N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12F3NO2/c19-18(20,21)14-9-5-4-8-13(14)15-10-11-16(24-15)17(23)22-12-6-2-1-3-7-12/h1-11H,(H,22,23)

InChI Key

BWXJKJFHROIYGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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